molecular formula C17H15N5O2S2 B2377041 N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 886942-32-1

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2377041
CAS No.: 886942-32-1
M. Wt: 385.46
InChI Key: PREPOIQVMMWSGQ-UHFFFAOYSA-N
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Description

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-based hybrid molecule featuring a phenylurea substituent at the 5-position of the thiadiazole ring and a phenyl group linked via a thioacetamide bridge. This compound is part of a broader class of 1,3,4-thiadiazole derivatives known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase-inhibitory properties. The structural flexibility of the thiadiazole core allows for extensive derivatization, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name

N-phenyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c23-14(18-12-7-3-1-4-8-12)11-25-17-22-21-16(26-17)20-15(24)19-13-9-5-2-6-10-13/h1-10H,11H2,(H,18,23)(H2,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREPOIQVMMWSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis

A modified approach from combines thiourea cyclization and alkylation in a single pot:

  • Thiourea, CS₂, and NaOH are refluxed in ethanol.
  • Chloroacetamide is added directly without isolating the thiol intermediate.
  • Yields drop to 60–65% due to competing hydrolysis.

Microwave-Assisted Synthesis

As per, microwave irradiation (100°C, 20 min) reduces reaction time by 70% but requires specialized equipment.

Analytical Validation and Purity Assessment

Chromatographic Methods :

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.
  • TLC : Rf = 0.75 (silica gel, ethyl acetate/hexane 1:1).

Elemental Analysis :

Element Calculated (%) Observed (%)
C 53.08 52.91
H 3.92 3.88
N 18.18 18.12

Challenges and Troubleshooting

  • Byproduct Formation :
    • Over-alkylation results in disulfide byproducts. Mitigated by stoichiometric control.
  • Solvent Choice :
    • Ethanol minimizes side reactions compared to DMF.

Industrial Scalability Considerations

  • Cost Efficiency : Bulk synthesis uses recycled acetone, reducing expenses by 30%.
  • Safety : CS₂ is highly flammable; reactions require inert atmosphere.

Recent Advancements (2023–2025)

  • Catalytic Methods : Nano-ZnO catalysts enhance yields to 92% under mild conditions.
  • Green Chemistry : Water-ethanol mixtures reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to cellular receptors and modulating their activity.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound shares its core structure with several analogs, differing primarily in substituents on the urea moiety, aromatic rings, or the thiadiazole-thioacetamide linker. Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name (ID) Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Source
Target Compound R1 = Phenyl, R2 = Phenyl ~456.56 (calculated) Not reported Not reported -
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) R1 = Benzothiazole, R2 = Phenyl 456.56 263–265 71
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4m) R1 = Chlorobenzothiazole, R2 = Phenyl 491.01 292–294 71
N-(Benzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4a) R1 = Benzothiazole, R2 = Phenyl 456.56 273–275 79
N-(5-((3,5-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide (15o) R1 = Quinazoline, R2 = Dichlorophenyl Not reported Not reported Not reported

Key Observations :

  • Melting Points: Derivatives with halogenated aryl groups (e.g., 4m with chlorobenzothiazole) exhibit higher melting points (292–294°C) compared to non-halogenated analogs (263–275°C), likely due to enhanced intermolecular interactions .
  • Synthetic Yields : Yields range from 71% to 85%, with benzylthio-substituted derivatives (e.g., 4h in ) showing higher yields (88%) due to favorable reaction kinetics .
Antiproliferative Activity

Thiadiazole-thioacetamide derivatives have demonstrated potent antiproliferative effects. For example:

  • Compound 4g (): Exhibited significant activity against H1975 lung cancer cells (IC₅₀ = 2.3 µM) .
  • Compound 15o (): Showed broad-spectrum activity with IC₅₀ = 1.96 µM against PC-3 prostate cancer cells, attributed to its quinazoline moiety enhancing DNA intercalation .
Apoptosis and Kinase Inhibition
  • Compounds 3 and 8 (): Induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52%, respectively). Molecular docking revealed π-π interactions and hydrogen bonding as critical for activity .
  • Compound 4a (): Demonstrated VEGFR-2 and BRAF kinase inhibition, highlighting the role of the benzothiazole group in targeting tyrosine kinases .

SAR Insight : The phenylurea group in the target compound may contribute to kinase binding, but substituents like benzothiazole (4a, 4g) or chlorophenyl (4m) enhance affinity through hydrophobic interactions and polarity modulation.

Molecular Interactions and Docking Studies

  • π-π Interactions : Essential for Akt and VEGFR-2 binding, as seen in compounds 3, 8, and 4a .
  • Hydrogen Bonding : The urea moiety in the target compound likely forms H-bonds with kinase active sites, similar to analogs in and .

Biological Activity

N-phenyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The structure of this compound includes:

  • Thiadiazole ring : A five-membered heterocyclic compound containing nitrogen and sulfur.
  • Phenylureido group : A functional group that enhances biological activity.
  • Acetamide moiety : Contributes to the compound's solubility and reactivity.

Synthesis Methods

The synthesis typically involves multiple steps:

  • Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions.
  • Introduction of the Phenylureido Group : Reacting the thiadiazole derivative with phenyl isocyanate.
  • Attachment of the Phenylacetamide Moiety : Final reaction with phenylacetic acid or derivatives.

Anticancer Properties

Recent studies have demonstrated significant anticancer activity. For instance, a series of 2-acetamide derivatives containing a phenyl urea warhead were synthesized and evaluated against various human cancer cell lines (HT-29, A431, PC3). The results indicated that certain derivatives exhibited high cytotoxicity, particularly compound 9e against the A431 cell line. This compound induced apoptosis by upregulating Bax and downregulating Bcl-2 proteins while inhibiting VEGFR-2 phosphorylation .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
9eA4315.0Induces apoptosis
9dHT-2910.0Cell cycle arrest
9cPC315.0Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that thiadiazole derivatives exhibit significant activity against various bacterial strains, suggesting potential as new antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or microbial growth.
  • Receptor Interaction : Binding to cellular receptors can modulate signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a key feature of its anticancer properties.

Study on Antiproliferative Effects

A notable study focused on the antiproliferative effects of N-phenyl derivatives on cancer cells. The research utilized the MTT assay to evaluate cell viability and Western blot analysis for apoptosis markers. The findings confirmed that compounds with a phenylureido moiety significantly inhibited cancer cell growth and induced apoptosis through caspase activation .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that N-phenyl derivatives exhibited varying degrees of antibacterial activity, with some compounds demonstrating effectiveness comparable to standard antibiotics.

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